molecular formula C19H12BrN3O B2947420 3-amino-8-bromo-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile CAS No. 1272756-34-9

3-amino-8-bromo-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile

Cat. No. B2947420
M. Wt: 378.229
InChI Key: PZYQEQYWABXQHZ-UHFFFAOYSA-N
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Description

Chemical compounds are typically described by their physical appearance, molecular formula, and structural features. For example, they can be a white to pale yellow solid .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The process often involves various techniques such as condensation, reduction, oxidation, and nucleophilic addition .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, reactivity, and stability of the compound .

Scientific Research Applications

Synthesis and Chemical Properties

3-Amino-8-bromo-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile and its derivatives have been a focus in synthetic chemistry, mainly due to their potential applications in various fields. A protocol for synthesizing 3-(pyridin-2-yl)-5-sec-aminobiphenyl-4-carbonitriles and 9,10-dihydro-3-(pyridine-2-yl)-1-sec-aminophenanthrene-2-carbonitriles has been established, delineating a transition metal-free route for the synthesis of asymmetrical 1,3-teraryls from similar compounds (Patil & Mahulikar, 2013). The reactivity of such compounds under certain conditions has been explored, highlighting their potential in creating various aromatic ring structures and their derivatives (Lukashenko et al., 2020).

Biological and Medicinal Applications

The bioactivity of these compounds has also been a subject of interest. For instance, certain derivatives have shown promising antimicrobial activities, hinting at potential applications in medical treatment and drug development (Okasha et al., 2022). Another study synthesized 3-amino-1H-benzo[f]chromene-2-carbonitriles non-catalytically, suggesting the versatility and potential applications of these compounds in various biological and chemical processes (Osipov et al., 2013).

Pharmaceutical Development

The synthesis and characterisation of 3-amino-8-bromo-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile derivatives have led to the discovery of compounds with significant anti-proliferative properties, indicating their potential in developing new therapeutic agents for diseases like cancer. This is evident from their ability to interact with DNA and induce apoptosis in cancer cell lines, making them valuable candidates for further evaluation and development in cancer treatment (Ahagh et al., 2019).

Safety And Hazards

Safety and hazards analysis involves understanding the potential risks associated with handling and using the compound. This includes its toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to understand the compound’s properties, potential applications, and ways to improve its synthesis .

properties

IUPAC Name

3-amino-8-bromo-1-pyridin-4-yl-1H-benzo[f]chromene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN3O/c20-13-2-3-14-12(9-13)1-4-16-18(14)17(11-5-7-23-8-6-11)15(10-21)19(22)24-16/h1-9,17H,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYQEQYWABXQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(C(=C(O3)N)C#N)C4=CC=NC=C4)C=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-8-bromo-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile

Citations

For This Compound
1
Citations
R Teimuri‐Mofrad… - Applied …, 2018 - Wiley Online Library
An advanced novel magnetic ionic liquid based on imidazolium tagged with ferrocene, a supported ionic liquid, is introduced as a recyclable heterogeneous catalyst. Catalytic activity of …
Number of citations: 61 onlinelibrary.wiley.com

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